molecular formula C8H5NO5 B064276 2-Formyl-3-nitrobenzoic acid CAS No. 161851-52-1

2-Formyl-3-nitrobenzoic acid

Cat. No. B064276
M. Wt: 195.13 g/mol
InChI Key: XGXMPDKOOQQSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3-nitrobenzoic acid (FNBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FNBA is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

2-Formyl-3-nitrobenzoic acid has been used in various scientific research applications, including the synthesis of organic compounds, as a fluorescent probe for the detection of metal ions, and as a catalyst in organic reactions. 2-Formyl-3-nitrobenzoic acid has also been studied for its potential use in the development of new drugs and as a tool for studying enzyme kinetics.

Mechanism Of Action

2-Formyl-3-nitrobenzoic acid acts as a Michael acceptor, reacting with nucleophiles such as amines and thiols. The reaction results in the formation of a covalent bond between the nucleophile and the carbonyl carbon of 2-Formyl-3-nitrobenzoic acid. This reaction mechanism has been studied extensively in the context of enzyme inhibition, where 2-Formyl-3-nitrobenzoic acid has been shown to irreversibly inhibit enzymes that contain a nucleophilic residue in their active site.

Biochemical And Physiological Effects

2-Formyl-3-nitrobenzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in DNA replication and repair, as well as the inhibition of enzymes involved in the biosynthesis of fatty acids and cholesterol. 2-Formyl-3-nitrobenzoic acid has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Formyl-3-nitrobenzoic acid in lab experiments is its ability to irreversibly inhibit enzymes, making it a valuable tool for studying enzyme kinetics. However, the irreversible nature of the inhibition can also be a limitation, as it can make it difficult to study the effects of reversible inhibitors or to recover the enzyme activity after inhibition.

Future Directions

There are several future directions for the study of 2-Formyl-3-nitrobenzoic acid, including the development of new drugs that target specific enzymes, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its role in the regulation of cellular metabolism. Additionally, the study of 2-Formyl-3-nitrobenzoic acid and its derivatives in the context of enzyme inhibition and enzyme kinetics is an area of ongoing research.

Synthesis Methods

2-Formyl-3-nitrobenzoic acid can be synthesized through the reaction of 2-nitrobenzaldehyde and potassium cyanide in the presence of glacial acetic acid. The reaction yields a mixture of isomers, which can be separated by column chromatography. The resulting 2-Formyl-3-nitrobenzoic acid can be purified further through recrystallization in ethanol.

properties

CAS RN

161851-52-1

Product Name

2-Formyl-3-nitrobenzoic acid

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

2-formyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H5NO5/c10-4-6-5(8(11)12)2-1-3-7(6)9(13)14/h1-4H,(H,11,12)

InChI Key

XGXMPDKOOQQSDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O

synonyms

Benzoic acid, 2-formyl-3-nitro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.